2,3,4,5-Tetramethylhexanal is an organic compound with the molecular formula and a molecular weight of approximately 156.27 g/mol. It is classified as an aldehyde due to the presence of a carbonyl group () at the terminal position of a hexane chain. The structure consists of a hexane backbone with four methyl groups attached to the second, third, fourth, and fifth carbon atoms. This branching contributes to its unique properties and reactivity.
The compound is also known by its IUPAC name, 2,3,4,5-tetramethylhexanal, and has a CAS Registry Number of 52897-15-1. It is characterized by its relatively high boiling point of around 429 K (156 °C) due to the influence of its molecular structure on intermolecular forces such as van der Waals interactions .
These reactions are fundamental in organic synthesis and can lead to various derivatives and functionalized compounds.
Several methods exist for synthesizing 2,3,4,5-tetramethylhexanal:
These methods highlight the versatility in synthesizing this compound through various organic reactions.
2,3,4,5-Tetramethylhexanal finds applications primarily in organic synthesis and as an intermediate in the production of fragrances and flavoring agents due to its pleasant odor profile. It may also serve as a building block for more complex organic compounds used in pharmaceuticals or agrochemicals.
When comparing 2,3,4,5-tetramethylhexanal with other similar compounds such as other branched aldehydes or aliphatic aldehydes:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 2-Methylpentanal | C6H12O | Less branched than 2,3,4,5-tetramethylhexanal |
| 3-Methylpentanal | C6H12O | Similar chain length but different branching pattern |
| 2-Ethylbutanal | C6H12O | Contains an ethyl group instead of multiple methyls |
| 2-Butyl-2-methylpropanal | C7H14O | More complex structure with additional branching |
The uniqueness of 2,3,4,5-tetramethylhexanal lies in its specific arrangement of methyl groups which influences its physical properties and reactivity compared to these similar compounds.